molecular formula C10H18ClNO3S B2387327 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide CAS No. 727702-62-7

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide

Cat. No.: B2387327
CAS No.: 727702-62-7
M. Wt: 267.77
InChI Key: VSEHIJZDKSGPJT-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide is a chemical compound with potential applications in various fields of scientific research. Its molecular formula is C10H16ClNO3S, and it is known for its unique structural properties that make it suitable for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-isobutyl-1,1-dioxo-tetrahydrothiophene-3-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acetamides or thiophenes.

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-ethyl-acetamide
  • 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-acetamide
  • 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide

Uniqueness

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-isobutyl-acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isobutyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications in scientific research.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3S/c1-8(2)6-12(10(13)5-11)9-3-4-16(14,15)7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEHIJZDKSGPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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